1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol
Overview
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol, also known as 6-chloro-2-methylpyrimidin-4-amine, is a synthetic organic compound with a wide range of applications in the scientific community. It is a versatile compound used in various scientific experiments, including biochemical and physiological studies.
Scientific Research Applications
Synthesis of Anticancer Agents
A study highlighted the synthesis of new α-aminophosphonates containing a potential anticancer active moiety, 4-chloro-6-methylpyrimidin-2-amino, showcasing their potential in inhibiting DU145 and A549 cancer cell lines. The research emphasizes the role of substituting a new 4-chloro-6-methylpyrimidin-2-yl group into α-aminophosphonates to enhance their anticancer potentiality (Gajjala Raghavendra Reddy et al., 2020).
Development of Pyrimidine Derivatives for HIV and Kinesin Eg5 Inhibition
Another study focused on the synthesis of pyrimidine derivatives via Suzuki Cross-Coupling Reaction, investigating their potential as HIV and Kinesin Eg5 inhibitors. This research signifies the chemical versatility of pyrimidine compounds in developing therapeutic agents (N. Al-Masoudi et al., 2014).
Chemical Synthesis and Structural Investigation
Research on the synthesis and structural investigation of arylsulfonylated 2-amino-6-methylpyrimidin derivatives using single-crystal X-ray diffraction and quantum chemical studies highlights the importance of these compounds in understanding non-covalent interactions and molecular stability. The study provides insights into the electronic properties and reactivity of these compounds, indicating their potential applications in material science and chemical synthesis (Akbar Ali et al., 2021).
Antibacterial and Plant Growth Stimulant Activities
A study synthesizing novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols demonstrated pronounced stimulating action on plant growth, indicating the agricultural applications of these compounds. Additionally, some derivatives showed antibacterial activity, suggesting their potential in creating new antimicrobial agents (A. Yengoyan et al., 2019).
Mechanism of Action
Target of Action
It is known that pyrimidinamine derivatives, which this compound is a part of, have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Result of Action
As a pyrimidinamine derivative, it is known to have excellent biological activity .
properties
IUPAC Name |
1-[(6-chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5(13)4-10-8-3-7(9)11-6(2)12-8/h3,5,13H,4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPISLUVDGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.